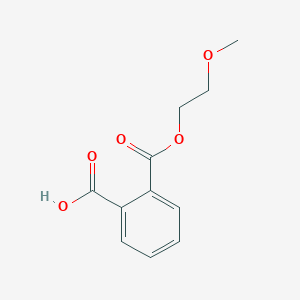

![molecular formula C10H15O4P B096687 [(4-甲氧基苯基)甲基]二甲基膦酸酯 CAS No. 17105-65-6](/img/structure/B96687.png)

[(4-甲氧基苯基)甲基]二甲基膦酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

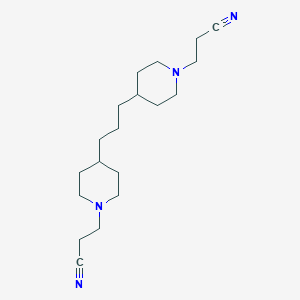

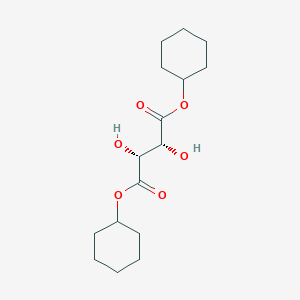

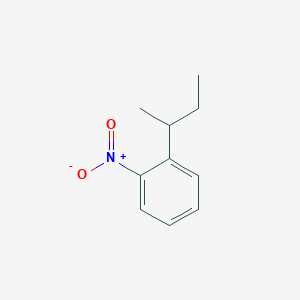

Dimethyl [(4-methoxyphenyl)methyl]phosphonate is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds are characterized by the presence of a phosphonate group attached to a carbon framework, which in this case includes a 4-methoxyphenyl moiety. The methoxy group influences the reactivity and properties of the molecule, making it a subject of interest in various chemical research areas.

Synthesis Analysis

The synthesis of related phosphonate compounds has been explored in several studies. For instance, the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) has been reported, demonstrating the synthesis of polymers with controlled molecular weight . Another study describes the preparation of a metal-free initiator for the anionic polymerization of methyl methacrylate, which could be related to the synthesis of dimethyl [(4-methoxyphenyl)methyl]phosphonate . Additionally, the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines has been investigated, leading to the formation of novel phosphonic analogues .

Molecular Structure Analysis

The molecular structure of compounds similar to dimethyl [(4-methoxyphenyl)methyl]phosphonate has been characterized using various spectroscopic techniques. Diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate, for example, has been synthesized and characterized by FTIR, FT-Raman, and UV-Vis spectroscopy, with structural parameters determined by DFT calculations . The stereochemistry of related 1,2-oxaphospholanes has also been studied, providing insights into the relative configurations of such compounds .

Chemical Reactions Analysis

The chemical reactivity of phosphonate compounds has been explored through various reactions. Photolysis of bis(methoxyphenyl) methylphosphonates has been studied, revealing intramolecular coupling reactions . The reaction of dialkyl phosphites with α-enones has been reported, leading to the synthesis of diphosphonates and oxaphospholane P-oxides . Additionally, the preparation and use of diethyl (dichloromethyl)phosphonate in the synthesis of alkynes have been described .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonate compounds are influenced by their molecular structure. The thermal stability of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate has been studied using thermogravimetric analysis, and its chemical behavior has been examined through HOMO-LUMO analysis and other electronic properties . The photocatalytic degradation of dimethyl phenylphosphonate has been investigated using isotope studies, providing insights into the degradation pathways and the role of the methoxy groups . The synthesis and characterization of N,N'-dimethyl-N,N'-ethylenediamine-bis(methylenephosphonic acid) and its metal complexes have demonstrated the importance of hydrogen bonds in the chemistry of metal phosphonates .

科学研究应用

膦酸化学及其应用

[(4-甲氧基苯基)甲基]二甲基膦酸酯是一种与更广泛的有机磷化合物类别相关的化合物,由于其独特的化学性质,在科学研究中具有广泛的应用。包括膦酸酯在内的这些化合物被用于各种目的,从材料科学到生物应用。

材料科学中的有机磷化合物:有机磷化合物在材料科学中发挥着至关重要的作用,特别是在聚合物的开发和降解中。膦酸酯由于其与磷酸酯部分的结构相似性,被用于合成膦酸,膦酸是超分子材料设计、表面功能化和作为聚合物阻燃剂生产中间的组成部分。这一应用对于提高材料的耐久性和功能性至关重要(Sevrain 等,2017;Mitova 等,2013)。

生物降解性和环境影响:有机膦酸盐(包括与[(4-甲氧基苯基)甲基]二甲基膦酸酯类似的化合物)的环境影响和生物降解性一直是研究的重点。这些研究旨在了解这些化合物在环境中的持久性和在废水处理过程中的去除情况。研究结果表明,尽管膦酸酯对生物降解具有稳定性,但它们可以在配备化学磷酸盐沉淀的废水处理设施中有效去除,这突出了适当的废物管理实践对于减轻环境影响的重要性(Rott 等,2018)。

基于膦酸盐的阻垢剂:在水处理过程中,采用基于膦酸盐的阻垢剂来防止盐在反渗透膜上沉淀。对这些阻垢剂的技术研究表明,存在大量未申报的磷污染物,影响水处理实践的功效和安全性。这项研究强调了对技术阻垢剂进行全面表征和监管的必要性,以确保环境安全和饮用水的有效生产(Armbruster 等,2019)。

属性

IUPAC Name |

1-(dimethoxyphosphorylmethyl)-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O4P/c1-12-10-6-4-9(5-7-10)8-15(11,13-2)14-3/h4-7H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCCGNUMBCREJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CP(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378701 |

Source

|

| Record name | Dimethyl [(4-methoxyphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl [(4-methoxyphenyl)methyl]phosphonate | |

CAS RN |

17105-65-6 |

Source

|

| Record name | Dimethyl [(4-methoxyphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

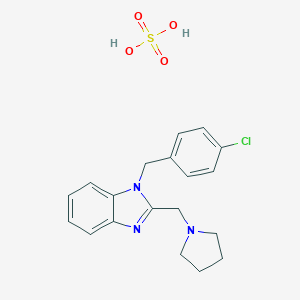

![2-[2-(Trimethylsilyl)ethyl]pyridine](/img/structure/B96625.png)